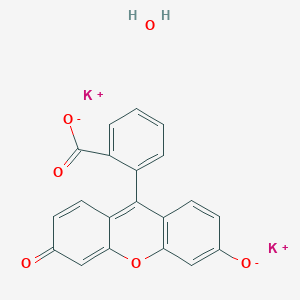
Uranine K hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uranine K hydrate, also known as sodium fluorescein, is a water-soluble dye that exhibits bright green fluorescence under ultraviolet light. It is widely used in various scientific and industrial applications due to its distinct fluorescent properties. The compound is a derivative of fluorescein and is often used as a tracer in hydrology, environmental studies, and the oil and gas industry .
準備方法
Synthetic Routes and Reaction Conditions: Uranine K hydrate is typically synthesized through the reaction of phthalic anhydride with resorcinol in the presence of a dehydrating agent such as zinc chloride. The reaction is carried out under high temperatures, leading to the formation of fluorescein. This fluorescein is then converted to its sodium salt form, resulting in this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the initial synthesis of fluorescein followed by its neutralization with sodium hydroxide to form the sodium salt. The final product is then purified and crystallized to obtain this compound .
化学反応の分析
Types of Reactions: Uranine K hydrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different fluorescent compounds.
Reduction: The compound can be reduced under specific conditions to alter its fluorescent properties.
Substitution: Substitution reactions can occur at the aromatic rings of this compound, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products Formed:
Oxidation: Formation of oxidized fluorescein derivatives.
Reduction: Reduced forms of fluorescein with altered fluorescence.
Substitution: Various substituted fluorescein derivatives with different functional groups.
科学的研究の応用
Uranine K hydrate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent tracer in various chemical reactions and processes.
Biology: Employed in fluorescence microscopy and flow cytometry to stain cells and tissues.
Medicine: Utilized in diagnostic procedures such as angiography to visualize blood vessels.
Industry: Applied in the oil and gas industry to trace fluid movements and detect leaks.
作用機序
The mechanism of action of uranine K hydrate involves its ability to absorb light at specific wavelengths and emit fluorescence. The compound’s molecular structure allows it to interact with light, causing electrons to become excited and then return to their ground state, emitting light in the process. This fluorescence is used to track and visualize various processes in scientific research .
類似化合物との比較
Rhodamine B: Another fluorescent dye with similar applications but different spectral properties.
Eosin Y: A dye used in histology with distinct staining characteristics.
Fluorescein Isothiocyanate: A derivative of fluorescein used for labeling proteins and other biomolecules.
Uniqueness of Uranine K Hydrate: this compound is unique due to its high water solubility, strong fluorescence, and stability under various conditions. These properties make it particularly suitable for use in aqueous environments and in applications requiring long-term stability .
特性
IUPAC Name |
dipotassium;2-(3-oxido-6-oxoxanthen-9-yl)benzoate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O5.2K.H2O/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;;;/h1-10,21H,(H,23,24);;;1H2/q;2*+1;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAAYTHQSZYMEK-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)[O-])C(=O)[O-].O.[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12K2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














